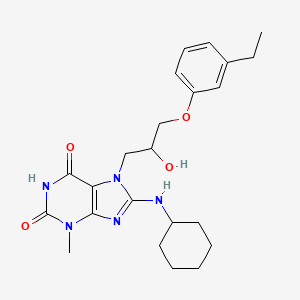

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound that falls under the category of xanthine derivatives These compounds often exhibit a range of biological activities, notably in the fields of pharmacology and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through a multi-step process involving the following key steps:

Cyclohexylamine: reacts with 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methylxanthine in a solvent such as ethanol under reflux conditions to introduce the cyclohexylamino group.

The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Further purification can be done using recrystallization techniques to ensure high purity of the final product.

Industrial Production Methods

For industrial-scale production, the process might involve:

Continuous flow reactors: to ensure consistent reaction conditions and higher yields.

Use of automated systems for mixing, heating, and cooling to maintain precise control over reaction parameters.

Crystallization tanks: for product isolation and large-scale filtration systems to manage the output efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, especially at the hydroxyl groups. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions, particularly at the purine ring, can be facilitated using reducing agents like sodium borohydride, producing dihydro derivatives.

Substitution: : It is susceptible to nucleophilic substitution, especially at the amine groups, where other nucleophiles can replace the cyclohexylamino moiety under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, Chromium trioxide

Reducing Agents: : Sodium borohydride, Lithium aluminum hydride

Nucleophiles: : Halides, Thiols, Amines

Major Products Formed from These Reactions

Oxidation leads to ketones or carboxylic acids.

Reduction forms dihydro derivatives.

Substitution can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

In Chemistry

Acts as a ligand in coordination chemistry, forming complexes with various metal ions.

Used in studying electron transfer processes due to its redox properties.

In Biology

Investigated for its potential as a phosphodiesterase inhibitor , impacting cellular signaling pathways.

Explored as an adenosine receptor antagonist , which could influence various physiological processes.

In Medicine

Potential use in treating cardiovascular diseases due to its effect on blood flow and heart rate.

Possible applications in neurology for its influence on neurotransmitter release and uptake.

In Industry

Employed in pharmaceutical formulations as an active ingredient or intermediate.

Used in agrochemicals for its impact on plant growth regulators.

Mechanism of Action

This compound exerts its effects primarily by interacting with specific molecular targets:

Inhibition of phosphodiesterase enzymes: , leading to an increase in intracellular cyclic AMP levels, thereby influencing various cellular responses.

Blocking adenosine receptors: , which affects neurotransmission and vascular tone.

Comparison with Similar Compounds

Comparison

Similar to other xanthine derivatives like caffeine and theophylline , it shares structural motifs but differs in the substitution patterns, leading to distinct pharmacological profiles.

Similar Compounds

Caffeine: : A well-known stimulant with a simpler structure.

Theophylline: : Used in respiratory diseases like asthma.

Paraxanthine: : A metabolite of caffeine with similar stimulant effects.

Properties

IUPAC Name |

8-(cyclohexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-3-15-8-7-11-18(12-15)32-14-17(29)13-28-19-20(27(2)23(31)26-21(19)30)25-22(28)24-16-9-5-4-6-10-16/h7-8,11-12,16-17,29H,3-6,9-10,13-14H2,1-2H3,(H,24,25)(H,26,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOHLJVXYCFARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2562856.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2562859.png)

![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)

![2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2562867.png)